6-Methyl-2-morpholinoaniline
CAS No.: 144187-50-8
Cat. No.: VC8074305
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144187-50-8 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-methyl-6-morpholin-4-ylaniline |
| Standard InChI | InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 |
| Standard InChI Key | GBSFGJLUSXBIHM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2CCOCC2)N |
| Canonical SMILES | CC1=C(C(=CC=C1)N2CCOCC2)N |
Introduction
Structural and Chemical Profile
6-Methyl-2-morpholinoaniline is hypothesized to be a substituted aniline derivative where:
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Morpholine ring: A saturated six-membered heterocycle containing one oxygen and one nitrogen atom.
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Substitution pattern: A methyl group at the 6-position and a morpholino group at the 2-position of the aniline ring.
Proposed molecular formula:
Molecular weight: ~192 g/mol (estimated from analogous compounds).
Key structural features:
| Feature | Description |
|---|---|
| Aniline core | Aromatic benzene ring with NH₂ group at position 1. |
| Morpholino group | Morpholine substituent at position 2 (N-linked to oxygen). |
| Methyl substituent | Electron-donating CH₃ group at position 6 to influence electronic effects. |
Synthetic Pathways
While direct synthesis routes for 6-methyl-2-morpholinoaniline are unreported, methods for related morpholinoanilines provide a framework:
Hydrogenation of Nitro Precursors
A common strategy involves reducing nitroaniline derivatives using catalytic hydrogenation. For example:
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Nitro intermediate: 6-Methyl-2-nitroaniline (synthesized via nitration or coupling reactions).
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Catalytic hydrogenation: Pd/C or Raney Ni catalyst under H₂ gas (e.g., 60 psi, ethanol/ethyl acetate, 4–12 hours) yields the amine .
Example Reaction:
Nucleophilic Substitution
Alternative routes may involve displacing halides or sulfonates with morpholine:
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Halogenated precursor: 6-Methyl-2-chloroaniline.
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Morpholine coupling: React with morpholine under basic conditions (e.g., K₂CO₃, DMF, 80°C) .
Estimated Yield: ~70–90% based on analogous reactions .
Physical and Chemical Properties
Data for 6-methyl-2-morpholinoaniline is inferred from positional isomers:
Key observations:
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Electronic effects: The methyl group at position 6 may enhance electron-donating properties, influencing reactivity in electrophilic substitutions.
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Morpholine flexibility: The oxygen and nitrogen in the morpholine ring enable hydrogen bonding, affecting crystallinity and solubility .
Functional Applications
Pharmaceutical Intermediates
Morpholinoanilines are critical in drug synthesis, particularly for kinase inhibitors and antimicrobials. Hypothetical roles for 6-methyl-2-morpholinoaniline include:
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Kinase inhibition: Morpholine groups target solvent channels in kinase active sites (e.g., ALK2 inhibitors) .
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Antibacterial agents: Analogous compounds show activity against Gram-positive bacteria via membrane disruption .
Material Science
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Polymer synthesis: Morpholinoanilines serve as monomers for conductive polymers or photoresponsive materials .
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Catalyst carriers: Morpholine’s basicity may facilitate catalytic cycles in organic transformations .
Comparative Analysis of Morpholinoaniline Derivatives
Research Gaps and Future Directions
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Structural validation: X-ray crystallography or NMR spectroscopy to confirm regiochemistry.
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Biological profiling: Screening for kinase inhibition (e.g., ALK2, BCR-ABL).
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Derivative synthesis: Functionalization via acylation or sulfonation to enhance bioactivity.
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